![molecular formula C12H21Cl2N3 B1404923 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride CAS No. 1448128-25-3](/img/structure/B1404923.png)
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Overview
Description
This compound is a hydrate of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It has a molecular weight of 292.21 . The IUPAC name is 2-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride hydrate .
Synthesis Analysis
The synthesis of piperidine derivatives has been extensively studied . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, the amide substituent, and the benzoimidazol-2-one linker have been explored . The benzimidazol-2-one moiety can be replaced with urea-like substructures . The piperidine ring and benzoimidazol-2-one can also be functionalized .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Multicomponent reactions have also been used .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C12H15N3.2ClH.H2O .Scientific Research Applications
Anti-Inflammatory Agent
This compound has been identified as having good anti-inflammatory activity and has led to the design and synthesis of novel derivatives as potential anti-inflammatory agents .
NLRP3 Inhibition
It has shown potential in inhibiting NLRP3 activation and IL-1β release in differentiated THP-1 cells, which could be relevant in treating diseases related to inflammation .
Impurity in Bilastine Synthesis
It is mentioned as an impurity in the synthesis of Bilastine, which is a nonsedating H1-antihistamine used for treating allergic rhinitis and chronic idiopathic urticaria .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (30983426) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;/h9,13H,1-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIJZZGIDXWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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